REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([C:8]([C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12][CH:11]=2)=[O:9])[CH2:4][CH2:3]1.[BH4-].[K+]>CO>[C:10]1([CH:8]([CH:5]2[CH2:6][CH2:7][NH:2][CH2:3][CH2:4]2)[OH:9])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1 |f:0.1,2.3|
|
Name
|
1-naphthyl 4-piperidyl ketone hydrochloride
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)C(=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture reacted for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between chloroform and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(O)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |